

An In-depth Technical Guide on the Solubility of N-Methyl-N-nitrosourea

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Compound of Interest		
Compound Name:	N-Methyl-N-nitrosourea	
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This technical guide provides comprehensive information on the solubility of **N-Methyl-N-nitrosourea** (MNU), a potent carcinogen and mutagen widely used in preclinical cancer research. The document is intended for researchers, scientists, and professionals in drug development, offering detailed solubility data, experimental protocols for solubility determination, and insights into its molecular mechanism of action.

Core Topic: Solubility of N-Methyl-N-nitrosourea (MNU)

N-Methyl-N-nitrosourea (CAS 684-93-5) is a direct-acting alkylating agent that does not require metabolic activation to exert its biological effects.[1] Its solubility is a critical parameter for the design and execution of in vitro and in vivo studies. MNU is a colorless to pale yellow crystalline solid that is sensitive to humidity and light.[2][3]

Quantitative Solubility Data

The solubility of **N-Methyl-N-nitrosourea** has been determined in several common laboratory solvents. The following table summarizes the available quantitative data from various sources. It is important to note that solubility can be influenced by factors such as temperature, pH, and the purity of both the solute and the solvent. Discrepancies in reported values may arise from different experimental conditions.



Solvent	Solubility	Concentration (mM)	Source	Notes
Dimethyl Sulfoxide (DMSO)	125 mg/mL	1212.65	MedChemExpres s[4]	Requires sonication. Hygroscopic DMSO can reduce solubility.
Dimethyl Sulfoxide (DMSO)	60 mg/mL	582.07	TargetMol[5]	Sonication is recommended.
Dimethyl Sulfoxide (DMSO)	21 mg/mL	203.72	Selleck Chemicals[6]	Fresh DMSO is recommended as moisture absorption reduces solubility.
Ethanol	21 mg/mL	-	Selleck Chemicals[6]	-
Water	14.4 g/L (14.4 mg/mL)	-	HSDB (2009)[7]	at 24°C
Water	5 mg/mL	-	Selleck Chemicals[6]	-
Water	< 1 mg/mL	-	NTP (1992)[8]	at 64°F (17.8°C)
10% DMSO + 90% Corn Oil	≥ 2.08 mg/mL	20.18	MedChemExpres s[9]	Clear solution
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline	2 mg/mL	19.4	TargetMol[5]	Sonication is recommended.

Qualitative solubility information indicates that **N-Methyl-N-nitrosourea** is also soluble in ether. [3]



Experimental Protocols for Solubility Determination

The following outlines a generalized experimental protocol for determining the solubility of a solid compound like **N-Methyl-N-nitrosourea**, based on common laboratory practices.[10][11] [12]

Objective: To determine the maximum amount of **N-Methyl-N-nitrosourea** that can be dissolved in a given volume of a specific solvent at a constant temperature.

Materials:

- N-Methyl-N-nitrosourea (solid)
- Solvent of interest (e.g., distilled water, DMSO, ethanol)
- Analytical balance
- · Vials or test tubes with closures
- · Vortex mixer
- · Water bath sonicator
- Thermostatically controlled shaker or incubator
- Micro-pipettes
- Filtration device (e.g., syringe filters with appropriate membrane)
- Analytical instrumentation for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

- Preparation:
 - Bring the N-Methyl-N-nitrosourea and the solvent to the desired experimental temperature (e.g., room temperature, 37°C).



Accurately weigh a specific amount of the solvent into a series of vials.

Solute Addition:

- Add a small, accurately weighed amount of **N-Methyl-N-nitrosourea** to the first vial.
- Securely close the vial and agitate vigorously using a vortex mixer for 1-2 minutes.[12]

Equilibration:

- If the solid dissolves completely, continue adding small, weighed increments of N-Methyl-N-nitrosourea, ensuring complete dissolution after each addition.
- If the solid does not dissolve readily, employ additional energy input such as water bath sonication for a defined period (e.g., 5 minutes).[12]
- Place the vials in a thermostatically controlled shaker and allow them to equilibrate for a sufficient time (this can range from a few hours to 24 hours) to ensure saturation is reached. The temperature should be maintained consistently throughout this period.

• Phase Separation:

- Once equilibrium is reached and excess solid is present, the saturated solution must be separated from the undissolved solid. This is a critical step to avoid overestimation of solubility.
- Methods for phase separation include:
 - Filtration: Pass the solution through a syringe filter that is compatible with the solvent and does not adsorb the solute.
 - Centrifugation: Centrifuge the sample at a high speed to pellet the undissolved solid, then carefully collect the supernatant.

Analysis:

 Accurately dilute a known volume of the clear, saturated solution with an appropriate solvent.



- Determine the concentration of N-Methyl-N-nitrosourea in the diluted solution using a validated analytical method such as HPLC or UV-Vis spectrophotometry.
- Back-calculate the concentration in the original saturated solution to determine the solubility.

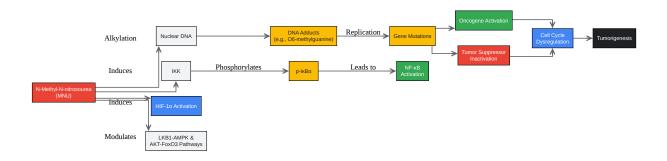
Safety Precautions: **N-Methyl-N-nitrosourea** is a potent carcinogen and should be handled with extreme caution in a designated area, such as a chemical fume hood, using appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[2]

Visualization of Signaling Pathways and Workflows

Mechanism of Action: DNA Alkylation and Downstream Signaling

N-Methyl-N-nitrosourea is a direct-acting alkylating agent that transfers a methyl group to nucleophilic sites on DNA bases.[1][9] This leads to the formation of DNA adducts, such as O6-methylguanine, which can cause mispairing during DNA replication, resulting in mutations.[13] These genetic alterations can activate oncogenes and inactivate tumor suppressor genes, disrupting normal cell cycle control and promoting tumorigenesis.[9] MNU has also been shown to induce cellular responses through various signaling pathways. For instance, it can increase the activity of NF- κ B and the phosphorylation of its inhibitor, I- κ B α .[4] In the context of gastric precancerous lesions, MNU has been linked to the activation of hypoxia-inducible factor-1 α (HIF-1 α) and modulation of the LKB1-AMPK and AKT-FoxO3 signaling pathways.[14]





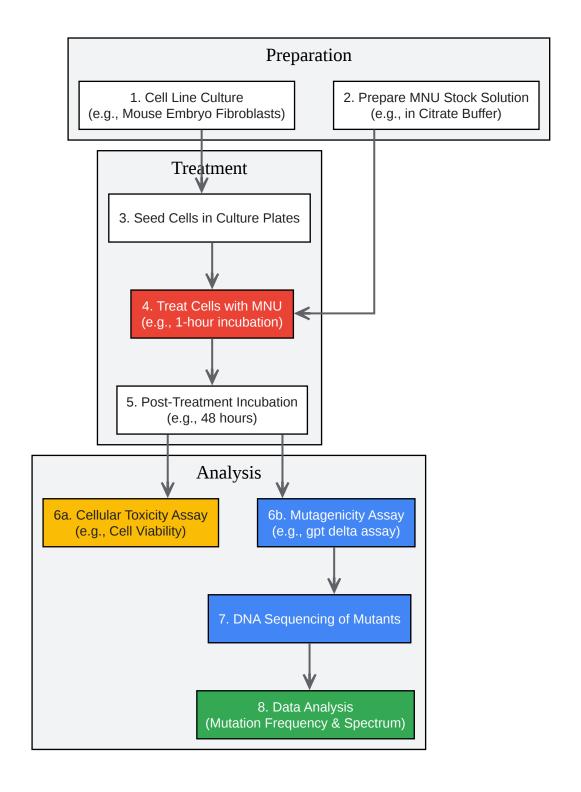
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Caption: Simplified signaling pathway of N-Methyl-N-nitrosourea (MNU).

Experimental Workflow for Studying MNU-Induced Mutagenesis

Studying the effects of **N-Methyl-N-nitrosourea** in a laboratory setting involves a structured workflow, from cell culture to data analysis. A representative workflow for investigating MNU-induced mutagenesis in vitro is depicted below. This process typically starts with the preparation of the cell line, followed by treatment with MNU, and concludes with the assessment of cellular responses such as toxicity and the frequency and spectrum of mutations.[13]





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Caption: Experimental workflow for in vitro analysis of MNU-induced mutagenesis.



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